5-(4-Ethynylphenyl)-1,3-oxazole

Description

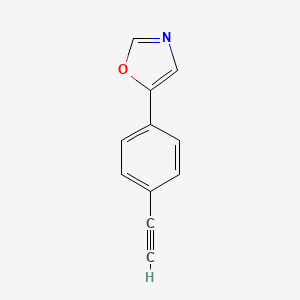

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-ethynylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRYZDZQFDRTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594470 | |

| Record name | 5-(4-Ethynylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501944-63-4 | |

| Record name | 5-(4-Ethynylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 5 4 Ethynylphenyl 1,3 Oxazole

Click Chemistry Applications: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Bioorthogonal Variations

The terminal ethynyl (B1212043) group of 5-(4-Ethynylphenyl)-1,3-oxazole makes it an ideal substrate for click chemistry, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction facilitates the formation of a stable 1,2,3-triazole ring by reacting the alkyne with an azide-containing molecule. The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it a powerful tool for molecular assembly in various scientific disciplines.

Regioselectivity and Reaction Efficiencies in Triazole Formation

The copper-catalyzed azide-alkyne cycloaddition is characterized by its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govrsc.org This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The mechanism of the CuAAC reaction involves the in-situ formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097) to form the triazole product. nih.gov This catalytic cycle ensures the specific formation of the 1,4-isomer.

Studies on related ethynyl-substituted heterocycles have demonstrated that the CuAAC reaction generally proceeds with high to excellent yields, often exceeding 90%. nih.gov The reaction is typically carried out using a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nih.gov The choice of solvent can influence reaction rates, with mixtures of water and organic solvents like t-butanol or ethanol (B145695) being commonly employed. mdpi.com

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Ethynyl-Substituted Heterocycles Note: This table presents data for analogous compounds due to the lack of specific data for this compound.

| Alkyne Substrate | Azide Reagent | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Ethynyl-5-phenyloxazole | Benzyl azide | CuSO₄, Sodium Ascorbate | Ethanol/Water | >90 | nih.gov |

| Phenylacetylene | Benzyl azide | CuI | Glycerol | 95 | mdpi.com |

| Ethynylbenzene | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/Water | 91 | mdpi.com |

Substrate Scope and Functional Group Tolerance with Diverse Azide Reagents

One of the key advantages of the CuAAC reaction is its broad substrate scope and tolerance for a wide array of functional groups. organic-chemistry.org This allows for the conjugation of the this compound core with diverse molecular entities, including biomolecules, polymers, and fluorescent probes, without the need for protecting groups. Research on various terminal alkynes has shown successful couplings with azides bearing sensitive functionalities such as esters, amides, and other heterocyclic rings. nih.gov The reaction's orthogonality means it does not interfere with most other functional groups present in the reactants. organic-chemistry.org For instance, the oxazole (B20620) ring itself is generally stable under the mild conditions of the CuAAC reaction. nih.gov

Transition Metal-Catalyzed Transformations Beyond Click Chemistry

The phenyl and oxazole rings of this compound possess C-H and potentially other reactive sites that can be targeted for functionalization using transition metal catalysis. Palladium, gold, and rhodium catalysts are particularly effective in mediating a variety of transformations.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura Coupling, C-H Activation)

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with a halide or triflate, and could potentially be applied to a halogenated derivative of this compound to introduce new aryl or vinyl substituents. libretexts.org

More directly relevant is the palladium-catalyzed C-H activation, which allows for the direct functionalization of C-H bonds. organic-chemistry.orgrsc.org While no specific examples of C-H activation on this compound are reported, studies on similar oxazole-containing compounds have shown that direct arylation can be achieved at various positions on the oxazole and adjacent phenyl rings. organic-chemistry.org The regioselectivity of such reactions is often directed by the inherent electronic properties of the substrate or by using a directing group.

Table 2: Examples of Palladium-Catalyzed C-H Arylation of Oxazole Derivatives Note: This table presents data for analogous compounds due to the lack of specific data for this compound.

| Oxazole Substrate | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Phenyloxazole | 4-Bromotoluene | Pd(OAc)₂ | K₂CO₃ | DMA | 85 | organic-chemistry.org |

| 2,5-Diphenyloxazole | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | DMA | 92 | organic-chemistry.org |

Gold-Catalyzed Annulation Reactions

Gold catalysts, particularly Au(I) and Au(III) complexes, have a strong affinity for alkynes and can catalyze a variety of cyclization and annulation reactions. nih.govrsc.org Gold catalysis often promotes the formation of new rings through the activation of the alkyne towards nucleophilic attack. While no specific gold-catalyzed annulations of this compound have been documented, the terminal alkyne presents a potential handle for such transformations. For instance, in the presence of suitable nucleophiles, gold catalysis could lead to the formation of fused heterocyclic systems.

Rhodium-Catalyzed Cyclizations and Functionalizations

Rhodium catalysts are known to mediate a wide range of organic transformations, including cyclization, hydroformylation, and C-H activation reactions. rsc.org Similar to gold, rhodium complexes can activate alkynes and facilitate intramolecular reactions. Although specific rhodium-catalyzed reactions involving this compound are not described in the literature, the structural motifs present in the molecule suggest its potential as a substrate in rhodium-catalyzed processes. For example, intramolecular cyclizations involving the oxazole nitrogen or the phenyl ring could be envisioned under the appropriate rhodium-catalyzed conditions.

Copper-Catalyzed Reactions (Excluding CuAAC)

The terminal alkyne functionality of this compound is amenable to copper-catalyzed coupling reactions, most notably the Glaser-Hay coupling, which facilitates the formation of symmetric 1,3-diynes. This reaction typically utilizes a copper(I) salt, such as copper(I) chloride, and an oxidant like air (O2). The Hay coupling, a variant of the Glaser coupling, employs a TMEDA (N,N,N′,N′-tetramethylethylenediamine) complex of copper(I) chloride, which offers improved solubility in various solvents. wikipedia.orgorganic-chemistry.org The reaction proceeds through the oxidative homocoupling of the terminal alkyne. rsc.orgresearchgate.net

These coupling reactions are advantageous due to the low cost and low toxicity of copper catalysts. researchgate.net The resulting 1,3-diyne can be further functionalized if needed. researchgate.net While highly useful for creating symmetric diynes, the Glaser-Hay coupling can sometimes be a competing side reaction in other desired transformations, such as the Sonogashira coupling, where it leads to the formation of undesired homocoupled products. washington.edu

| Reaction | Catalyst System | Product Type | Key Features |

| Glaser Coupling | Copper(I) salt (e.g., CuCl), oxidant (e.g., air) | Symmetric 1,3-diyne | One of the oldest alkyne coupling reactions. wikipedia.org |

| Hay Coupling | CuCl-TMEDA complex, oxidant (e.g., air) | Symmetric 1,3-diyne | A variant of the Glaser coupling with improved catalyst solubility. wikipedia.orgorganic-chemistry.org |

Electrophilic Substitution Reactions on the Oxazole Ring

The oxazole ring is generally considered to be electron-deficient, which makes electrophilic substitution reactions challenging unless the ring is activated by electron-donating groups. pharmaguideline.comslideshare.net When such activating groups are present, electrophilic attack preferentially occurs at the C5 position. slideshare.nettandfonline.comwikipedia.org The order of reactivity for electrophilic substitution on the oxazole ring is generally C4 > C5 > C2. pharmaguideline.com However, some sources state that the preferred position for electrophilic attack is C5. slideshare.nettandfonline.com

For this compound, the phenyl group at the C5 position acts as a substituent. Depending on its electronic influence, it can modulate the reactivity of the oxazole ring towards electrophiles. Reactions like nitration and sulfonation are typically difficult to achieve on the unsubstituted oxazole ring. slideshare.net

Nucleophilic Substitution Reactions on the Oxazole Ring

Nucleophilic substitution reactions on the oxazole ring are generally uncommon. pharmaguideline.comthepharmajournal.com However, they can occur if a good leaving group, such as a halogen, is present on the ring. pharmaguideline.comwikipedia.org The ease of displacement of halogens follows the order C2 > C4 > C5. tandfonline.comthepharmajournal.com

In many instances, the interaction of a nucleophile with the oxazole ring leads to ring cleavage rather than substitution. pharmaguideline.com For example, oxazoles can be converted to imidazoles in the presence of ammonia (B1221849) or formamide. pharmaguideline.com The most electron-deficient position, and therefore the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.com This reactivity can be enhanced by the presence of electron-withdrawing groups at the C4 position. pharmaguideline.com

Ring-Opening and Rearrangement Processes of Oxazole Derivatives

Oxazole derivatives can undergo a variety of ring-opening and rearrangement reactions, often initiated by heat, light, or chemical reagents. researchgate.net

Thermal and Photochemical Rearrangements:

Cornforth Rearrangement: 4-Acyloxazoles can undergo a thermal rearrangement where the acyl group and the C5 substituent exchange positions. wikipedia.org

Photochemical Isomerization: Isoxazoles can be photochemically rearranged to oxazoles. nih.gov This process is believed to proceed through the formation of an acyl azirine intermediate. nih.gov

Ring-Opening Reactions:

Deprotonation at the C2 position, often with a strong base like butyllithium, can lead to a ring-opened enolate-isonitrile intermediate. wikipedia.orgcutm.ac.in

Oxidation of the oxazole ring with strong oxidizing agents like potassium permanganate (B83412) or chromic acid can result in ring cleavage. pharmaguideline.com

Nucleophilic attack, as mentioned previously, can also lead to ring-opening. pharmaguideline.com For instance, the reaction with ammonia can lead to the formation of imidazoles. pharmaguideline.com

Conversion to Other Heterocycles: Oxazoles can serve as precursors for other heterocyclic systems through processes involving nucleophilic addition, ring-opening, and recyclization. tandfonline.comresearchgate.net This allows for the synthesis of pyridines, pyrimidines, pyrazoles, thiazoles, and imidazoles. tandfonline.com

Further Derivatization and Functionalization of the Ethynyl Moiety (excluding click chemistry)

The terminal alkyne of this compound is a versatile functional group that can undergo a range of transformations beyond cycloadditions.

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is highly valuable for synthesizing more complex molecular architectures. wikipedia.orgresearchgate.net It is carried out under mild conditions and tolerates a wide variety of functional groups. wikipedia.org The reactivity of the halide partner generally follows the trend: I > Br > Cl. wikipedia.org

Silylation: The terminal alkyne can be silylated to introduce a silyl (B83357) group, which can serve as a protecting group or as a handle for further transformations. chemistryviews.org A transition-metal-free approach using bis(trimethylsilyl)acetylene (B126346) (BTMSA) and a catalytic amount of potassium bis(trimethylsilyl)amide (KHMDS) has been developed for this purpose. chemistryviews.org

Hydroamination and Hydration:

Hydroamination: This reaction involves the addition of an N-H bond across the carbon-carbon triple bond. wikipedia.org It can be catalyzed by various transition metals, including gold, rhodium, and iridium, to produce enamines or imines. mdpi.comnih.gov The reaction is atom-economical and provides access to valuable nitrogen-containing compounds. nih.govresearchgate.net

Hydration: The addition of water across the alkyne can lead to the formation of carbonyl compounds. mdpi.com This transformation is also often catalyzed by transition metals.

Other Derivatizations:

The ethynyl group can be converted to other functional groups through various addition reactions. For example, halogenation followed by double elimination can regenerate an alkyne, providing a pathway to different alkyne structures. masterorganicchemistry.com

| Reaction | Reagents/Catalysts | Product |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, base, aryl/vinyl halide | Disubstituted alkyne |

| Silylation (metal-free) | Bis(trimethylsilyl)acetylene (BTMSA), KHMDS | Silylated alkyne |

| Hydroamination | Transition metal catalyst (e.g., Au, Rh, Ir), amine | Enamine or imine |

| Hydration | Transition metal catalyst, water | Ketone or aldehyde |

Computational and Theoretical Investigations of 5 4 Ethynylphenyl 1,3 Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties and reactivity of molecules. epstem.netdergipark.org.tr For 5-(4-Ethynylphenyl)-1,3-oxazole, DFT studies would provide fundamental insights into its behavior.

Elucidation of Reaction Mechanisms and Pathways (e.g., Cyclization Processes)

Computational methods are invaluable for mapping out the step-by-step mechanisms of chemical reactions. For a molecule like this compound, DFT could be used to explore potential reaction pathways, such as cycloaddition reactions involving the ethynyl (B1212043) group or electrophilic substitution on the aromatic rings. dergipark.org.tr The synthesis of oxazole (B20620) rings often involves cyclization steps, and computational studies can shed light on the feasibility and energetics of these processes. organic-chemistry.org

Transition State Characterization and Energy Barrier Calculations

A critical aspect of understanding reaction mechanisms is the characterization of transition states—the high-energy species that exist transiently between reactants and products. DFT calculations can determine the geometry and energy of these transition states, allowing for the calculation of activation energy barriers. This information is crucial for predicting reaction rates and understanding why certain reaction pathways are favored over others.

Molecular Modeling and Simulation Approaches

In Silico Predictions for Molecular Design and Scaffold Optimization

The this compound scaffold represents a potential starting point for the design of new functional molecules. In silico methods are widely used to predict the properties of hypothetical derivatives, guiding synthetic efforts toward compounds with desired characteristics. nih.gov For example, by computationally modifying the substituents on the phenyl or oxazole rings, researchers can screen for molecules with enhanced electronic, optical, or biological properties. nih.gov This approach has been successfully applied to the design of novel inhibitors for various biological targets. researchgate.net

Structure-Reactivity and Structure-Property Relationship Derivations from Computational Data

A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical behavior. For this compound, computational data could be used to develop quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). These models correlate calculated molecular descriptors (such as charge distribution, orbital energies, and steric parameters) with experimentally observed activities or properties. Such relationships are fundamental in drug discovery and materials science for optimizing molecular scaffolds. researchgate.netnih.gov

Advanced Applications and Prospective Research Directions

Utilization as Versatile Chemical Building Blocks in Complex Organic Synthesis

The presence of the highly reactive ethynyl (B1212043) group and the stable aromatic oxazole (B20620) core makes 5-(4-Ethynylphenyl)-1,3-oxazole a valuable synthon, or building block, for the assembly of intricate molecular structures. Its utility is particularly evident in modern carbon-carbon bond-forming reactions that are foundational to complex synthesis.

The terminal alkyne functionality of this compound serves as a versatile handle for constructing larger, more complex molecular frameworks. A prime example of this is its application in Sonogashira cross-coupling reactions. nih.gov This palladium- and copper-catalyzed reaction allows for the direct coupling of the terminal alkyne with aryl or vinyl halides.

For instance, research has demonstrated the reaction of a similar compound, 2-(4-tert-Butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole, with a variety of heteroaryl iodides to produce π-extended systems. nih.gov This same methodology is directly applicable to this compound, enabling the systematic extension of its molecular structure. Such reactions are crucial for creating conjugated materials with specific electronic and photophysical properties, as well as for building the carbon skeleton of complex target molecules. nih.gov The ability to controllably link the oxazole-phenyl unit to other aromatic or heterocyclic systems opens pathways to novel classes of compounds with tailored architectures.

The ethynyl group is a key precursor for the synthesis of various other heterocyclic rings. The "click chemistry" paradigm, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), stands out as a highly efficient method for integrating the this compound moiety into new systems. This reaction joins the terminal alkyne with an organic azide (B81097) to form a stable 1,2,3-triazole ring.

This strategy allows the oxazole unit to be incorporated into a wide array of molecular contexts, including peptidomimetics, polymers, and fluorescent dyes. researchgate.net The synthesis of ethynyl-substituted oxazoles, like the title compound, has been identified as crucial for expanding their use in drug design through these efficient click reactions, which reliably produce high-purity cycloadducts. A study focusing on a related oxadiazole derivative showcased how the ethynyl group could be reacted with 2,5-diiodothiophene (B186504) in a twofold coupling reaction to create a larger, thiophene-containing system, demonstrating the potential for creating elaborate, multi-heterocyclic structures. nih.gov

Table 1: Synthetic Utility of this compound

| Reaction Type | Reagents/Catalysts | Resulting Structure | Application | Source(s) |

|---|---|---|---|---|

| Sonogashira Coupling | Heteroaryl Iodides, Pd(PPh₃)₂Cl₂, CuI | π-Extended Conjugated Systems | Construction of advanced molecular architectures | nih.gov |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azides, Copper Catalyst | 1,2,3-Triazole-linked molecules | Integration into diverse heterocyclic systems |

Role of the Oxazole Scaffold in Molecular Design for Biological Target Interaction Research

The 1,3-oxazole ring is recognized in medicinal chemistry as a privileged scaffold—a molecular framework that is frequently found in biologically active compounds. researchgate.netnih.gov Its presence in numerous natural products and FDA-approved drugs highlights its utility in designing molecules that can effectively interact with biological targets like enzymes and receptors. researchgate.netlifechemicals.com

The oxazole ring is a five-membered aromatic heterocycle containing both a nitrogen and an oxygen atom, which confer specific and valuable properties for molecular design. tandfonline.comresearchgate.net A key design principle is leveraging the oxazole as a bioisostere for other chemical groups, such as ester or amide functionalities, to improve metabolic stability or modify binding interactions. The rigid, planar nature of the ring helps to lock the conformation of a molecule, reducing the entropic penalty upon binding to a target and potentially increasing affinity.

Furthermore, the oxazole scaffold offers up to three positions for substitution (C2, C4, and C5), allowing for precise, three-dimensional control over the placement of functional groups. researchgate.netnih.gov This chemical flexibility is a cornerstone of rational drug design, enabling chemists to fine-tune a molecule's properties to optimize its interaction with a specific biological target. nih.gov The incorporation of moieties like phenyl or substituted phenyl groups onto the oxazole ring has been shown to significantly enhance the therapeutic activities of various compounds. researchgate.net

The oxazole ring's ability to engage in a variety of non-covalent interactions is fundamental to its role in molecular recognition. nih.gov The nitrogen atom at position 3 can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand within a protein's binding site. tandfonline.comresearchgate.net The entire aromatic ring system can participate in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a target protein.

The unique electronic structure of the oxazole ring also allows it to engage in van der Waals forces, hydrophobic interactions, and dipole-dipole interactions. tandfonline.comirjweb.com This diverse array of potential interactions makes the oxazole scaffold a versatile component for establishing high-affinity binding to a wide range of enzymes and receptors. nih.gov

Table 2: Interactions of the Oxazole Scaffold in Biological Systems

| Interaction Type | Description | Role in Target Binding | Source(s) |

|---|---|---|---|

| Hydrogen Bonding | The ring nitrogen acts as a hydrogen bond acceptor. | Anchors the molecule in the active site of a protein. | tandfonline.comirjweb.com |

| π-π Stacking | Interaction between the aromatic oxazole ring and aromatic amino acid residues. | Stabilizes the ligand-protein complex. | tandfonline.comirjweb.com |

| Hydrophobic Interactions | The nonpolar surface of the ring interacts favorably with nonpolar pockets in the target. | Contributes to binding affinity and specificity. | tandfonline.comirjweb.com |

| Van der Waals Forces | Weak, short-range electrostatic attractions. | Provides additional stabilization of the bound conformation. | tandfonline.comirjweb.com |

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. This process involves systematically modifying a molecule's structure and assessing how these changes affect its biological activity. tandfonline.com The terminal ethynyl group of this compound is an ideal functional handle for this purpose.

Using the Sonogashira coupling and click chemistry reactions discussed previously, a library of analogues can be rapidly synthesized. nih.gov By reacting this compound with a diverse set of azides or aryl halides, researchers can explore how different substituents at this position influence target binding and activity. For example, adding groups of varying size, polarity, and hydrogen-bonding capability allows for a systematic probing of the target's binding pocket. This diversification strategy is a powerful tool for understanding the key interactions required for biological effect and for improving a compound's potency and selectivity. nih.gov

Applications in Advanced Materials Science

The conjugated system and reactive terminal alkyne of this compound serve as a foundation for its use in creating novel materials with specialized functions.

The development of materials with controllable optical characteristics is a cornerstone of modern materials science. While specific studies focusing exclusively on the tunable optical properties of this compound are an emerging field, the broader class of trisubstituted oxazoles is known for exhibiting properties like scintillation, photochromism, and fluorescence switching. chemrxiv.org The π-conjugated system inherent in the this compound structure, extending across the phenyl ring, the alkyne, and the oxazole moiety, provides a strong basis for these photoactive behaviors.

The terminal ethynyl group is particularly significant as it allows for straightforward modification via reactions like the Sonogashira coupling or azide-alkyne cycloadditions ("click chemistry"). chemrxiv.orgchemrxiv.org This enables the strategic attachment of various functional groups to the core scaffold, which can predictably alter the electronic and photophysical properties of the molecule. By introducing electron-donating or electron-withdrawing groups, researchers can fine-tune the absorption and emission wavelengths, quantum yields, and non-linear optical responses of the resulting materials.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₇NO | guidechem.comuni.lu |

| Molecular Weight | 169.18 g/mol | guidechem.com |

| CAS Number | 501944-63-4 | guidechem.comchemicalbook.com |

| Melting Point | 75.5 - 77.5 °C | vwr.com |

| Monoisotopic Mass | 169.05276 Da | uni.lu |

| Complexity | 209 | guidechem.com |

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent bonds. The rigid, linear geometry of the ethynylphenyl unit and the potential for the oxazole and alkyne groups to participate in intermolecular interactions make this compound an excellent building block for such assemblies. chemrxiv.org

The terminal alkyne is a versatile functional handle for incorporation into larger, ordered structures. It can be used in coordination chemistry to bind with metal centers, forming metallacycles or metal-organic frameworks (MOFs). Furthermore, the alkyne can participate in hydrogen bonding or π-stacking interactions, guiding the self-assembly of molecules into well-defined architectures like liquid crystals or organic gels. Research has highlighted the potential of ethynyl oxazoles as versatile components for creating complex molecular architectures, underscoring their utility in supramolecular chemistry. chemrxiv.org

Design and Synthesis of Bio-inspired Chemical Systems (e.g., Nanorotors, Biomimetics)

The field of bio-inspired chemistry seeks to mimic the function of biological systems with synthetic molecules. The structural properties of ethynyl oxazoles make them suitable for constructing dynamic molecular machines. chemrxiv.org Specifically, they have been identified as potential components for nanorotors—molecules designed to perform rotary motion on a nanoscale. chemrxiv.org In such a design, the rigid and linear 4-ethynylphenyl-1,3-oxazole unit could function as the stator (the stationary component) or as part of the rotor, with the alkyne group serving as the axis of rotation or a point of attachment.

These molecular machines have potential applications as biomimetics, capable of carrying out tasks within microscopic environments. chemrxiv.org The stability and defined geometry of the oxazole-based scaffold are crucial for creating functional and predictable bio-inspired systems.

Emerging Methodologies and Future Outlook in Ethynyl Oxazole Chemistry

Historically, the synthesis of ethynyl-substituted oxazoles has been hampered by the sensitivity of the oxazole ring to certain reaction conditions. chemrxiv.org However, recent advancements are expanding the accessibility and utility of these compounds. A common and effective method for synthesizing 5-ethynylphenyl-substituted oxazoles is the Sonogashira coupling reaction, which joins a halo-oxazole with a protected terminal alkyne, followed by a deprotection step. chemrxiv.org

Emerging methodologies focus on improving the robustness and scalability of these synthetic routes. chemrxiv.org Researchers have developed optimized protocols that can produce these compounds on a multi-gram scale by carefully selecting catalysts, bases, and reaction conditions to accommodate the sensitive oxazole core. chemrxiv.org

The future of ethynyl oxazole chemistry looks toward expanding their functional complexity and application. Key areas of development include:

Click Chemistry: The terminal alkyne of this compound is an ideal substrate for azide-alkyne "click" reactions. This provides a highly efficient and modular approach to link the oxazole core to a vast array of other molecules, including polymers, biomolecules, and nanoparticles, with high yields and simple purification. chemrxiv.org

Novel Synthesis Strategies: While the Sonogashira coupling is well-established, the broader field of oxazole synthesis continues to evolve with methods like the van Leusen nih.govresearchgate.net and Robinson-Gabriel reactions. researchgate.net More recent innovations, such as diazo-based strategies for forming complex fused oxazole systems, could be adapted in the future to create novel ethynyl oxazole derivatives with unique properties. acs.org

Functional Group Tolerance: A significant focus of ongoing research is to develop synthetic methods that are tolerant of a wider range of functional groups on the oxazole core. chemrxiv.orgchemrxiv.org This would allow for the creation of a more diverse library of ethynyl oxazole building blocks for applications in drug discovery, materials science, and nanotechnology.

Conclusion

Synthesis of Key Research Advances and Contributions

The primary synthetic route to 5-(4-ethynylphenyl)-1,3-oxazole involves a multi-step process. A key reaction in the formation of the oxazole (B20620) ring is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an appropriate aldehyde. nih.govorganic-chemistry.orgnih.gov This method is valued for its reliability in creating 5-substituted oxazoles. nih.gov

Another critical step is the introduction of the ethynyl (B1212043) group, commonly achieved through a Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide is a powerful and widely used method in organic synthesis for forming carbon-carbon bonds under mild conditions. wikipedia.orgnih.govnih.gov The versatility of the Sonogashira coupling allows for its application in the synthesis of complex molecules, including those with pharmaceutical and materials science applications. wikipedia.orgnih.gov

Identification of Remaining Scientific Challenges and Unexplored Research Avenues

Furthermore, a comprehensive understanding of the compound's photophysical and electronic properties is still lacking. Detailed studies on its fluorescence, quantum yield, and electrochemical behavior are necessary to fully assess its potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In the realm of medicinal chemistry, while the oxazole moiety is a known pharmacophore, the specific biological activities of this compound have not been extensively investigated. Screening this compound against various biological targets could reveal potential therapeutic applications.

Future Perspectives and Directions for Scholarly Inquiry into this compound

The future of research on this compound is promising and multifaceted. Key areas for future scholarly inquiry include:

Advanced Materials Development: Investigating the polymerization of this compound to create novel conjugated polymers. These materials could possess interesting electronic and optical properties, making them suitable for applications in flexible electronics, sensors, and nonlinear optics.

Medicinal Chemistry Exploration: A thorough investigation of the compound's pharmacological profile is warranted. This includes in vitro and in vivo studies to determine its efficacy and mechanism of action against various diseases. The ethynylphenyl and oxazole moieties both offer opportunities for further functionalization to optimize biological activity and pharmacokinetic properties.

Catalysis and Process Chemistry: The development of novel catalytic systems for the synthesis of this compound and its derivatives remains a key objective. This includes the exploration of copper-free Sonogashira coupling conditions and the use of more sustainable and recyclable catalysts to improve the green credentials of the synthesis. nih.gov

Computational Modeling: Theoretical studies can provide valuable insights into the molecule's structure-property relationships. Density functional theory (DFT) calculations, for example, can predict its electronic properties and guide the design of new derivatives with tailored characteristics for specific applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(4-substituted phenyl)-1,3-oxazole derivatives, and how can they be optimized for 5-(4-ethynylphenyl)-1,3-oxazole?

- Methodology : The van Leusen reaction is widely used for synthesizing oxazole derivatives. For example, aromatic aldehydes are reacted with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol with potassium carbonate under reflux (70°C, 3 hours) . Post-reaction, methanol is removed via rotary evaporation, and the product is extracted with methyl tert-butyl ether. Optimization for ethynylphenyl substitution may require protecting the ethynyl group during synthesis to prevent side reactions.

- Key Data : Typical yields for oxazole derivatives range from 42% to 85% depending on substituent reactivity and purification methods .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, oxazole derivatives show distinct ¹H NMR signals for aromatic protons (δ 7.85–7.93 ppm) and ethynyl protons (δ 2.5–3.0 ppm). X-ray crystallography resolves structural ambiguities, such as dihedral angles between oxazole and pendant phenyl rings (e.g., 10.7°–64.1° in related compounds) .

Q. How can computational methods predict the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model molecular electrostatic potentials (MEPs) and frontier molecular orbitals (HOMO/LUMO). For instance, MEP analysis of oxazole derivatives identifies electron-deficient regions (e.g., oxazole nitrogen) as potential binding sites .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in anticancer research?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinity to targets like PLK-1. For example, oxazole derivatives with bromophenyl substituents showed IC₅₀ values of 0.8–2.4 µM against triple-negative breast cancer cells, correlating with binding energy scores (−8.2 to −9.6 kcal/mol) .

- Data Contradictions : Discrepancies between in silico predictions and in vitro results may arise from solvation effects or protein flexibility, requiring free-energy perturbation (FEP) or metadynamics for refinement.

Q. How do crystallographic studies inform the design of this compound derivatives for halogen bonding applications?

- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions. For example, fluorine atoms in 5-(4-fluorophenyl)-oxazole derivatives exhibit disorder (occupancy ratios 0.627:0.373) and participate in C–H···F and π–π stacking interactions (3.5–3.8 Å spacing) .

- Key Data : Crystal parameters (monoclinic P2₁/c, a = 9.3158 Å, β = 100.571°) and thermal displacement parameters (0.08–0.12 Ų) guide co-crystallization with halogen-bond donors like perfluorinated iodobenzenes .

Q. What experimental controls are critical when evaluating the biological activity of this compound in cell-based assays?

- Methodology : Include positive controls (e.g., cisplatin for cytotoxicity) and negative controls (e.g., DMSO vehicle). For mitotic catastrophe assays, validate results with fluorescence microscopy (e.g., γ-H2AX staining) and flow cytometry (sub-G₁ population analysis) .

- Data Interpretation : Address false positives by testing against non-cancerous cell lines (e.g., HEK293) and using kinase inhibition assays (e.g., PLK-1 selectivity over PLK-2/3).

Q. How can substituent effects on the ethynylphenyl group modulate the photophysical properties of oxazole derivatives?

- Methodology : UV-Vis and fluorescence spectroscopy quantify absorption/emission maxima. For example, electron-withdrawing groups (e.g., nitro) redshift absorption spectra (λₐᵦₛ = 350–370 nm) compared to electron-donating groups (λₐᵦₛ = 320–340 nm) .

- Advanced Techniques : Time-resolved fluorescence decay assays measure excited-state lifetimes (τ = 1–5 ns), informing applications in luminescent materials or bioimaging.

Methodological Considerations

- Synthetic Challenges : Ethynyl groups may require protection (e.g., trimethylsilyl) during synthesis to avoid side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) ensures high yields .

- Crystallization Tips : Slow evaporation from dichloromethane/hexane mixtures (1:3 v/v) produces diffraction-quality crystals. Use 135tfib (1,3,5-trifluoro-2,4,6-triiodobenzene) as a halogen-bond donor for co-crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.